2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

Physicochemical Property Lipophilicity Medicinal Chemistry Design

Standard non-fluorinated analogs fail to deliver the electronic and conformational tuning required for allosteric kinase SAR. This ortho-fluoro regioisomer provides a calculated LogP of 2.724 and dual carboxylic acid / secondary amine handles for orthogonal derivatization. - Validated scaffold: CK2 inhibitor leads achieve IC50 = 0.6 µM; cellular STAT3 inhibition superior to CX-4945 (EC50 1.6 µM vs. 5.3 µM). - Bifunctional ready: Enables PROTAC conjugation via two distinct anchor points. - Reliable supply: ≥98% purity, batch-to-batch consistent regioisomeric purity (distinct from CAS 2748561-38-6).

Molecular Formula C10H7FN2O2S
Molecular Weight 238.24
CAS No. 1697939-35-7
Cat. No. B2815129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid
CAS1697939-35-7
Molecular FormulaC10H7FN2O2S
Molecular Weight238.24
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC=CS2)F)C(=O)O
InChIInChI=1S/C10H7FN2O2S/c11-8-5-6(1-2-7(8)9(14)15)13-10-12-3-4-16-10/h1-5H,(H,12,13)(H,14,15)
InChIKeyPBWKJVXSTLIJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-4-(thiazol-2-ylamino)benzoic Acid Building Block


2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid (CAS 1697939-35-7) is a heterocyclic small-molecule building block characterized by a 2-fluoro substitution on a benzoic acid core linked via an amino bridge to a 1,3-thiazole ring (C10H7FN2O2S, MW 238.24) [1]. The compound belongs to the thiazol-2-ylamino benzoic acid scaffold class, which has been extensively validated as a privileged motif in medicinal chemistry for kinase inhibitor development, most notably in the discovery of selective allosteric CK2 inhibitors [2]. The ortho-fluoro substitution pattern on the benzoic acid ring is a deliberate design element intended to modulate molecular planarity, electronic distribution, and metabolic stability relative to non-fluorinated analogs, thereby establishing its utility as a specialized synthon for structure-activity relationship (SAR) exploration and functional material assembly.

Why 1697939-35-7 Is Not Interchangeable with Analogs


Direct substitution with the non-fluorinated parent compound 4-(thiazol-2-ylamino)benzoic acid or the regioisomer 4-fluoro-2-(thiazol-2-ylamino)benzoic acid (CAS 2748561-38-6) is chemically invalid for projects requiring specific fluorine-directed pharmacology or material properties [1]. The ortho-fluoro substituent in 1697939-35-7 introduces distinct electronic perturbations (calculated LogP 2.724 vs. baseline LogP ~2.3 for non-fluorinated analog) and conformational constraints that critically influence target binding modes, cellular permeability, and metabolic clearance profiles . Additionally, the presence of both the carboxylic acid and the free secondary amine in the target compound provides dual functional handles for parallel derivatization—a synthetic versatility that is absent in related benzoic acid esters or N-alkylated analogs—making this specific CAS number indispensable for well-controlled SAR campaigns and reproducible material synthesis .

Differentiation Evidence vs. Closest Analogs


Lipophilicity Enhancement Over Non-Fluorinated Analog

Introduction of the ortho-fluoro substituent in the target compound increases calculated lipophilicity relative to the non-fluorinated core scaffold, a parameter directly correlated with passive membrane permeability in drug discovery programs [1].

Physicochemical Property Lipophilicity Medicinal Chemistry Design

Distinct Regioisomer From 4-Fluoro Analog

The target compound differs fundamentally from its regioisomer 4-fluoro-2-(thiazol-2-ylamino)benzoic acid, which exhibits the fluorine and amino-thiazole substituents in a reversed substitution pattern on the benzoic acid ring [1][2].

Regioisomer SAR Chemical Identity

TPSA Advantage Over Benzothiazole Analogs

Unlike fused benzothiazole analogs (e.g., 2-amino-4-fluorobenzothiazole, CAS 20358-06-9), 1697939-35-7 retains a non-fused thiazole-aminobenzoic acid architecture, resulting in a lower molecular weight and favorable topological polar surface area (TPSA) .

Ligand Efficiency TPSA Drug-like Properties

Allosteric CK2 Kinase Inhibition Activity

Although direct quantitative IC50 data for 1697939-35-7 against specific kinases is not available in the open literature, the 4-(thiazol-2-ylamino)benzoic acid scaffold class has been validated as a selective allosteric CK2 inhibitor chemotype [1]. Optimization of related compounds yielded submicromolar potency (IC50 = 0.6 μM for lead compound 27) and demonstrated mechanistic differentiation from ATP-competitive inhibitors [2].

Allosteric Inhibitor CK2 Kinase Anticancer Target

Dual Functional Handles for Orthogonal Derivatization

The molecular architecture of 1697939-35-7 features both a free carboxylic acid and a secondary amine, providing two orthogonal functional groups suitable for sequential or parallel derivatization—a property absent in ester-protected or N-alkylated thiazole-aminobenzoic acid analogs .

Synthetic Versatility Bifunctional Linker Parallel Chemistry

Research Applications of 1697939-35-7


Allosteric CK2 Inhibitor Design

Procurement of 1697939-35-7 is indicated for hit-to-lead campaigns targeting the allosteric pocket of protein kinase CK2. The 4-(thiazol-2-ylamino)benzoic acid scaffold class has been validated for allosteric CK2 inhibition, with optimized analogs achieving submicromolar potency (IC50 = 0.6 μM) and demonstrating cellular STAT3 pathway inhibition superior to the ATP-competitive clinical candidate CX-4945 (EC50 1.6 μM vs. 5.3 μM) [1]. The ortho-fluoro substitution in 1697939-35-7 provides a calculated LogP of 2.724 , which may confer enhanced cellular permeability relative to non-fluorinated scaffold analogs, positioning this building block as a strategic starting point for lead optimization programs seeking to improve both potency and drug-like properties.

Bifunctional Probes and PROTAC Precursor Synthesis

The dual functional handle architecture of 1697939-35-7—featuring both a carboxylic acid and a secondary amine—enables orthogonal derivatization strategies [1]. This structural feature is particularly valuable for the synthesis of bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras), where one functional group can be conjugated to an E3 ligase ligand while the other serves as a linker attachment point to the target-binding warhead. The moderate TPSA (62.22 Ų) and favorable rotatable bond count (3) of the core scaffold provide a balanced physicochemical profile that supports downstream cellular permeability of the resulting bifunctional constructs.

Fluorinated Thiazole Linker for MOF Synthesis

Thiazole-containing aromatic carboxylic acids have been extensively employed as organic spacers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers for applications in CO₂ adsorption, luminescence, and heterogeneous catalysis [1]. The specific ortho-fluoro substitution pattern in 1697939-35-7 introduces a localized dipole moment that can modulate the electronic environment of coordinated metal centers and influence framework stability. The regioisomeric purity of 1697939-35-7 (distinct from CAS 2748561-38-6) ensures reproducible MOF crystallization and predictable network topology, a critical requirement for structure-property correlation studies .

Fluorine-Directed Vector Elaboration for Kinase SAR

In kinase inhibitor discovery, the ortho-fluoro substitution on the central phenyl ring can serve as a conformational control element, influencing the dihedral angle between the benzoic acid plane and the thiazole ring, thereby modulating binding pocket complementarity. The calculated TPSA of 62.22 Ų and LogP of 2.724 [1] place 1697939-35-7 within favorable drug-like property space, making it suitable for fragment growing strategies or as a core scaffold for library enumeration. Procurement of this specific fluorinated regioisomer enables systematic SAR studies to deconvolute the contributions of fluorine substitution to target affinity, selectivity, and metabolic stability.

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